molecular formula C15H20N2O5 B2500996 n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide CAS No. 95082-77-2

n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide

Cat. No.: B2500996
CAS No.: 95082-77-2
M. Wt: 308.334
InChI Key: PIHNKRMQCZEQMR-LBPRGKRZSA-N
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Description

“N-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide” seems to be a derivative of glutamic acid, which is one of the 20 amino acids used in living organisms to build proteins . The “Carbobenzoxy” part refers to a carbobenzoxy group, which is a protective group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a glutamic acid backbone with a carbobenzoxy group attached to the alpha-amino group and an ethylamide group attached to the gamma-carboxyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure .

Mechanism of Action

The mechanism of action of “n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide” is not clear from the available information .

Safety and Hazards

The safety and hazards associated with “n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide” would likely depend on its specific properties and how it is handled .

Future Directions

The future directions for research on “n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide” could involve further investigation into its synthesis, properties, and potential applications .

Properties

IUPAC Name

(2S)-5-(ethylamino)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-2-16-13(18)9-8-12(14(19)20)17-15(21)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHNKRMQCZEQMR-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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